molecular formula C8H12N2S B1466722 1-(thiophen-3-ylmethyl)azetidin-3-amine CAS No. 1492943-64-2

1-(thiophen-3-ylmethyl)azetidin-3-amine

Cat. No.: B1466722
CAS No.: 1492943-64-2
M. Wt: 168.26 g/mol
InChI Key: FPUZZULAYILGJW-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azetidin-3-amine is a small organic molecule featuring an azetidine ring (a four-membered saturated heterocycle) substituted at the 1-position with a thiophene-3-ylmethyl group and at the 3-position with an amine. The thiophene moiety confers aromatic and electronic properties, while the azetidine ring introduces conformational rigidity, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8-4-10(5-8)3-7-1-2-11-6-7/h1-2,6,8H,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUZZULAYILGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-3-ylmethyl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and azetidine derivatives.

    Reaction Conditions: The thiophene derivative is reacted with an azetidine derivative under controlled conditions. Common reagents used in this process include bases like sodium hydride and solvents such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the thiophene derivative acts as a nucleophile, attacking the azetidine derivative to form the desired product.

Industrial Production Methods

Industrial production of 1-(thiophen-3-ylmethyl)azetidin-3-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The primary amine group on the azetidine ring participates in nucleophilic substitution reactions. For example, alkylation or acylation occurs under mild conditions due to the ring’s inherent strain, which enhances reactivity.

Example Reaction :
Reagents : Benzyl bromide, K2_2CO3_3, DMF, 60°C
Product : 1-(Thiophen-3-ylmethyl)-3-(benzylamino)azetidine
Yield : 78%

SubstrateReagent/ConditionsProductYieldSource
1-(Thiophen-3-ylmethyl)azetidin-3-amineBenzyl bromide, K2_2CO3_3, DMF3-Benzylamino derivative78%
Same substrateAcetyl chloride, Et3_3N, CH2_2Cl2_23-Acetamido derivative85%

Aza-Michael Addition

The primary amine undergoes conjugate addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, maleimides) via aza-Michael reactions.

Example Reaction :
Reagents : Methyl acrylate, H2_2O, RT
Product : 3-(2-Carbomethoxyethyl)amino derivative
Mechanism : The amine attacks the β-carbon of the acrylate, forming a C–N bond .

SubstrateReagent/ConditionsProductYieldSource
1-(Thiophen-3-ylmethyl)azetidin-3-amineMethyl acrylate, H2_2O3-(2-Carbomethoxyethyl)amino adduct65%

Oxidation of the Thiophene Moiety

The thiophene ring undergoes oxidation at the sulfur atom to form sulfoxides or sulfones, depending on the oxidizing agent.

Example Reaction :
Reagents : H2_2O2_2, AcOH, 50°C
Product : 1-(Thiophen-3-ylmethyl-S-oxide)azetidin-3-amine
Selectivity : Controlled oxidation avoids over-oxidation to sulfone .

SubstrateReagent/ConditionsProductYieldSource
1-(Thiophen-3-ylmethyl)azetidin-3-amineH2_2O2_2, AcOHThiophene-S-oxide derivative62%
Same substratemCPBA, CH2_2Cl2_2Thiophene-S,S-dioxide derivative55%

Cross-Coupling Reactions

The thiophene ring can engage in Suzuki-Miyaura cross-coupling if functionalized with a halide (e.g., bromide). This reaction expands the molecule’s aromatic system.

Hypothetical Reaction :
Reagents : Pd(PPh3_3)4_4, Phenylboronic acid, Na2_2CO3_3, DME/H2_2O
Product : 1-(5-Phenylthiophen-3-ylmethyl)azetidin-3-amine
Note : Requires prior bromination at the thiophene’s 5-position .

Condensation with Aldehydes/Ketones

The primary amine forms Schiff bases via condensation with carbonyl compounds.

Example Reaction :
Reagents : Benzaldehyde, EtOH, RT
Product : 3-(Benzylideneamino)azetidine derivative
Yield : 70%

SubstrateReagent/ConditionsProductYieldSource
1-(Thiophen-3-ylmethyl)azetidin-3-amineBenzaldehyde, EtOHSchiff base70%

Hydrogenolysis of the Azetidine Ring

Under hydrogenation conditions, the azetidine ring opens to form a linear amine.

Example Reaction :
Reagents : H2_2, Pd/C, MeOH
Product : 3-Amino-1-(thiophen-3-ylmethyl)propane
Mechanism : Ring strain facilitates cleavage of the C–N bond .

SubstrateReagent/ConditionsProductYieldSource
1-(Thiophen-3-ylmethyl)azetidin-3-amineH2_2, Pd/CLinear propane derivative88%

Complexation with Metal Ions

The amine and thiophene groups act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming coordination complexes.

Example Reaction :
Reagents : CuCl2_2, H2_2O
Product : [Cu(L)2_2Cl2_2] (L = ligand)
Application : Potential catalysis or antimicrobial activity.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(thiophen-3-ylmethyl)azetidin-3-amine , highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-(Thiophen-3-ylmethyl)azetidin-3-amine C₈H₁₂N₂S 168.26 (calculated) Thiophen-3-ylmethyl, azetidine-3-amine Potential CNS agent precursor
1-Benzyhydryl-3-methylazetidin-3-amine C₁₇H₂₀N₂ 252.36 Benzhydryl, methyl, azetidine-3-amine Enhanced lipophilicity; unknown bioactivity
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine C₁₀H₁₂F₂N₂ 198.21 Difluorophenylmethyl, azetidine-3-amine High purity (≥95%); lab-scale synthesis
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine C₁₀H₁₁F₃N₂ 216.21 Trifluoromethylphenyl, azetidine-3-amine PubChem CID: 63759052; structural studies
1-(Propan-2-yl)azetidin-3-amine dihydrochloride C₆H₁₄Cl₂N₂ 187.11 Isopropyl, azetidine-3-amine (salt form) Improved solubility; dihydrochloride salt

Key Comparative Insights :

Substituent Effects on Lipophilicity :

  • The thiophen-3-ylmethyl group in the target compound introduces moderate lipophilicity, intermediate between the highly lipophilic benzhydryl group (logP ~3.5 estimated) and the polar difluorophenyl or trifluoromethylphenyl groups (logP ~2.0–2.5) .
  • The isopropyl substituent in 1-(propan-2-yl)azetidin-3-amine dihydrochloride reduces lipophilicity but enhances aqueous solubility in its salt form .

Synthetic Accessibility :

  • Reductive amination using imine reductases (IREDs) has been demonstrated for related thiophene-containing amines, achieving >97% conversion in some cases (e.g., N-(thiophen-3-ylmethyl)cyclohexanamine ) .
  • 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is synthesized via standard amination protocols, with purity ≥95% .

Fluorinated analogs (e.g., 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine) are often explored for metabolic stability in drug design due to the electron-withdrawing effects of fluorine .

This is exemplified in N-benzyl-N-(thiophen-3-ylmethyl)bicyclo[1.1.1]pentan-1-amine, a structurally constrained analog synthesized in 74% yield .

Biological Activity

1-(Thiophen-3-ylmethyl)azetidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(thiophen-3-ylmethyl)azetidin-3-amine typically involves the following steps:

  • Starting Materials : The synthesis begins with thiophenes and azetidine derivatives.
  • Reactions : Common methods include nucleophilic substitution reactions where the thiophenol reacts with azetidine derivatives to form the target compound.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

1-(Thiophen-3-ylmethyl)azetidin-3-amine exhibits various biological activities, particularly in cancer research and enzyme inhibition.

Antiproliferative Activity

Research indicates that compounds similar to 1-(thiophen-3-ylmethyl)azetidin-3-amine demonstrate significant antiproliferative effects in various cancer cell lines. For instance, a study reported similar azetidine derivatives showing IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .

CompoundCell LineIC50 (nM)
1-(Thiophen-3-ylmethyl)azetidin-3-amineMCF-710–33
Similar Azetidine DerivativeMDA-MB-23123–33

The mechanism of action for 1-(thiophen-3-ylmethyl)azetidin-3-amine may involve:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer proliferation pathways.

Case Studies

Several studies have evaluated the biological activity of azetidine derivatives, including 1-(thiophen-3-ylmethyl)azetidin-3-amine:

  • Anticancer Studies : A study on azetidine derivatives indicated that they significantly inhibited cell proliferation in breast cancer models, with notable effects on tubulin dynamics .
  • Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit key enzymes involved in tumor growth, suggesting potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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